molecular formula C8H16O4 B3044312 2,3-Dihydroxypropyl pentanoate CAS No. 64633-17-6

2,3-Dihydroxypropyl pentanoate

Cat. No.: B3044312
CAS No.: 64633-17-6
M. Wt: 176.21 g/mol
InChI Key: WGCRBZNYMUSMEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl pentanoate can be synthesized through the esterification reaction between pentanoic acid and glycerol. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature of around 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation of the catalyst from the product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Pentanoic acid and glycerol.

    Transesterification: Different esters and alcohols.

    Oxidation: Aldehydes or ketones.

Scientific Research Applications

2,3-Dihydroxypropyl pentanoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl pentanoate involves its interaction with biological molecules through its ester and hydroxyl functional groups. The compound can undergo hydrolysis to release pentanoic acid and glycerol, which can participate in various metabolic pathways. Additionally, the hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl pentanoate is unique due to its dual hydroxyl groups, which provide additional sites for chemical reactions and interactions compared to other simple esters. This makes it particularly useful in applications requiring biocompatibility and reactivity, such as in the formulation of hydrogels and biodegradable polymers .

Properties

IUPAC Name

2,3-dihydroxypropyl pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-2-3-4-8(11)12-6-7(10)5-9/h7,9-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCRBZNYMUSMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620200
Record name 2,3-Dihydroxypropyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64633-17-6
Record name 2,3-Dihydroxypropyl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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